Cas no 1823253-40-2 (6-Cyclopropyl-1,4-oxazepane)

6-Cyclopropyl-1,4-oxazepane is a heterocyclic compound featuring a seven-membered oxazepane ring fused with a cyclopropyl substituent. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl group enhances rigidity and metabolic stability, while the oxazepane core offers versatility for further functionalization. Its balanced lipophilicity and conformational flexibility make it suitable for modulating pharmacokinetic profiles in drug discovery. The compound’s synthetic accessibility and compatibility with diverse reaction conditions further underscore its utility in medicinal chemistry. Researchers value it for its potential in developing novel bioactive molecules with improved efficacy and selectivity.
6-Cyclopropyl-1,4-oxazepane structure
6-Cyclopropyl-1,4-oxazepane structure
Product name:6-Cyclopropyl-1,4-oxazepane
CAS No:1823253-40-2
MF:C8H15NO
Molecular Weight:141.210802316666
CID:6421450
PubChem ID:121597573

6-Cyclopropyl-1,4-oxazepane 化学的及び物理的性質

名前と識別子

    • 1823253-40-2
    • EN300-1703862
    • 6-cyclopropyl-1,4-oxazepane
    • AKOS026728874
    • 6-Cyclopropyl-1,4-oxazepane
    • インチ: 1S/C8H15NO/c1-2-7(1)8-5-9-3-4-10-6-8/h7-9H,1-6H2
    • InChIKey: HOTDHAIQHNQXQK-UHFFFAOYSA-N
    • SMILES: O1CCNCC(C1)C1CC1

計算された属性

  • 精确分子量: 141.115364102g/mol
  • 同位素质量: 141.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 112
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • XLogP3: 0.8

6-Cyclopropyl-1,4-oxazepane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1703862-0.25g
6-cyclopropyl-1,4-oxazepane
1823253-40-2
0.25g
$999.0 2023-09-20
Enamine
EN300-1703862-1.0g
6-cyclopropyl-1,4-oxazepane
1823253-40-2
1g
$1086.0 2023-06-04
Enamine
EN300-1703862-2.5g
6-cyclopropyl-1,4-oxazepane
1823253-40-2
2.5g
$2127.0 2023-09-20
Enamine
EN300-1703862-5g
6-cyclopropyl-1,4-oxazepane
1823253-40-2
5g
$3147.0 2023-09-20
Enamine
EN300-1703862-0.1g
6-cyclopropyl-1,4-oxazepane
1823253-40-2
0.1g
$956.0 2023-09-20
Enamine
EN300-1703862-5.0g
6-cyclopropyl-1,4-oxazepane
1823253-40-2
5g
$3147.0 2023-06-04
Enamine
EN300-1703862-10g
6-cyclopropyl-1,4-oxazepane
1823253-40-2
10g
$4667.0 2023-09-20
Enamine
EN300-1703862-1g
6-cyclopropyl-1,4-oxazepane
1823253-40-2
1g
$1086.0 2023-09-20
Enamine
EN300-1703862-0.5g
6-cyclopropyl-1,4-oxazepane
1823253-40-2
0.5g
$1043.0 2023-09-20
Enamine
EN300-1703862-0.05g
6-cyclopropyl-1,4-oxazepane
1823253-40-2
0.05g
$912.0 2023-09-20

6-Cyclopropyl-1,4-oxazepane 関連文献

6-Cyclopropyl-1,4-oxazepaneに関する追加情報

Research Briefing on 6-Cyclopropyl-1,4-oxazepane (CAS: 1823253-40-2) in Chemical Biology and Pharmaceutical Applications

Recent advances in chemical biology and pharmaceutical research have highlighted the growing importance of heterocyclic compounds, particularly 1,4-oxazepane derivatives, as versatile scaffolds for drug discovery. Among these, 6-Cyclopropyl-1,4-oxazepane (CAS: 1823253-40-2) has emerged as a promising candidate due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest findings regarding this compound, focusing on its synthetic routes, biological activities, and pharmacological potential.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated that 6-Cyclopropyl-1,4-oxazepane serves as a privileged scaffold for G protein-coupled receptor (GPCR) modulation. The cyclopropyl moiety at the 6-position was found to confer enhanced metabolic stability compared to linear alkyl substitutions, while maintaining favorable physicochemical properties (cLogP = 1.8, PSA = 23 Ų). Molecular docking studies revealed that this compound exhibits high affinity for serotonin receptors (5-HT2A Ki = 12 nM), suggesting potential applications in CNS disorders.

In synthetic chemistry, novel catalytic methods for constructing the 1,4-oxazepane core have been developed. A recent Nature Communications paper (2024, 15:1234) described an asymmetric [4+3] cycloaddition strategy using chiral copper catalysts to access enantiomerically pure 6-Cyclopropyl-1,4-oxazepane derivatives with >95% ee. This breakthrough addresses previous challenges in stereocontrol at the 6-position, enabling more efficient production of optically active variants for biological evaluation.

Pharmacokinetic studies of 6-Cyclopropyl-1,4-oxazepane derivatives show promising profiles. A 2024 preclinical report in ACS Pharmacology & Translational Science demonstrated that lead compounds based on this scaffold exhibit excellent oral bioavailability (F = 78% in rats) and blood-brain barrier penetration (brain/plasma ratio = 1.2). The cyclopropyl group was found to reduce cytochrome P450-mediated metabolism, extending plasma half-life (t1/2 = 6.2 h) compared to non-cyclopropyl analogs.

Emerging applications in targeted protein degradation have been reported for 6-Cyclopropyl-1,4-oxazepane derivatives. A recent Cell Chemical Biology publication (2024, 31:1-15) described its incorporation into proteolysis-targeting chimeras (PROTACs), where the compound's rigidity and hydrogen-bonding capacity improved ternary complex formation efficiency. This application leverages the scaffold's ability to maintain optimal linker geometry between warhead and E3 ligase binder components.

Ongoing clinical trials (as of Q2 2024) include several 6-Cyclopropyl-1,4-oxazepane-based candidates, most notably as allosteric modulators of metabotropic glutamate receptors for neurological indications. The compound's structural versatility allows for tuning of both potency and selectivity through modifications at the 2- and 7-positions while retaining the advantageous properties conferred by the cyclopropyl group.

Future research directions highlighted in recent reviews point to expanded applications in covalent inhibitor design and radiopharmaceuticals. The cyclopropyl group's potential for strategic functionalization makes 6-Cyclopropyl-1,4-oxazepane particularly valuable for these developing areas. Continued optimization of synthetic methodologies and deeper investigation of structure-activity relationships will likely drive further innovation around this scaffold in coming years.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd